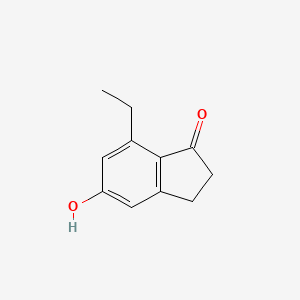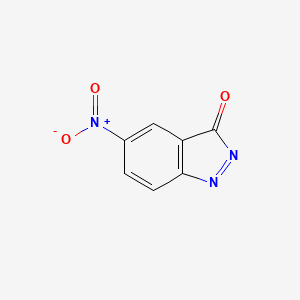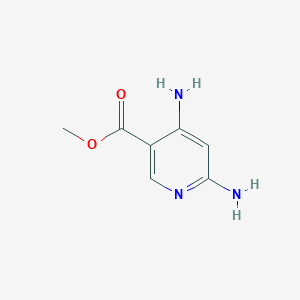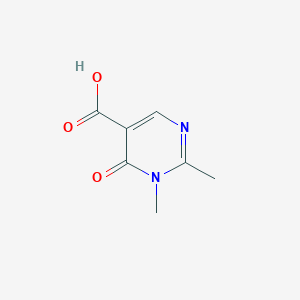![molecular formula C10H16O2 B11915661 1-Oxaspiro[4.5]decane-4-carboxaldehyde CAS No. 74076-80-5](/img/structure/B11915661.png)
1-Oxaspiro[4.5]decane-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[45]decane-4-carboxaldehyde is a chemical compound with the molecular formula C10H16O2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde can be synthesized through various methods. One notable method involves the Prins/pinacol reaction , which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity and yields . Another method involves the [3+2] annulation of donor-acceptor cyclopropanes with cyclic ketones, catalyzed by copper, to produce enantioenriched 1-oxaspiro[4.5]decanes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[4.5]decane-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The spirocyclic structure allows for various substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: 1-Oxaspiro[4.5]decane-4-carboxylic acid.
Reduction: 1-Oxaspiro[4.5]decane-4-methanol.
Substitution: Various substituted oxaspiro compounds depending on the reagents used.
Scientific Research Applications
1-Oxaspiro[4.5]decane-4-carboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The unique spirocyclic structure is of interest for the development of new pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]decane-4-carboxaldehyde largely depends on its chemical reactivity. The spirocyclic structure allows for unique interactions with various molecular targets. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through a series of electron transfer steps. The specific pathways and molecular targets involved can vary depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- 1-Oxaspiro[4.5]decane-4-methanol
- 1-Oxaspiro[4.5]decane-4-carboxylic acid
Uniqueness: 1-Oxaspiro[4.5]decane-4-carboxaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications in synthesis.
Properties
CAS No. |
74076-80-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-4-7-12-10(9)5-2-1-3-6-10/h8-9H,1-7H2 |
InChI Key |
WLMYHZZWUYXKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)
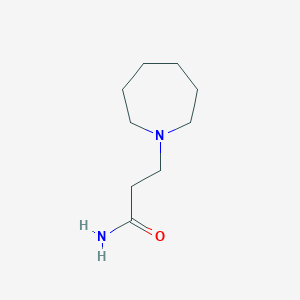

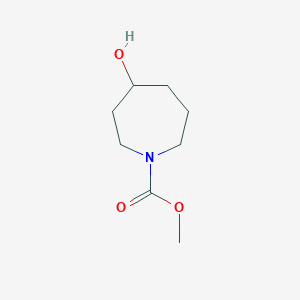
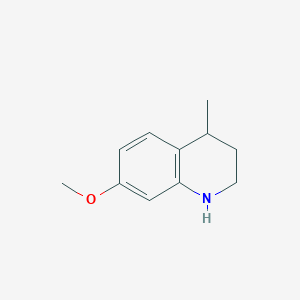
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)
